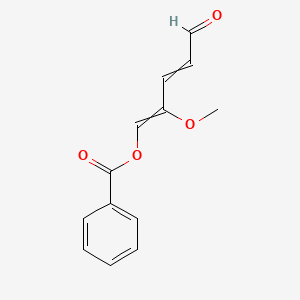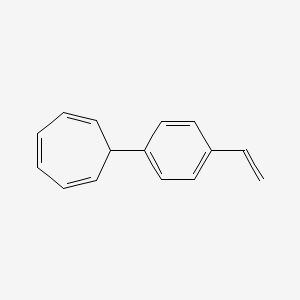
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is an organic compound characterized by a cycloheptatriene ring substituted with a 4-ethenylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene derivatives with diazomethane or methyldiazoacetate, catalyzed by rhodium trifluoroacetate, can yield cycloheptatriene derivatives . Another method involves the photochemical reaction of benzene with diazomethane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the cycloheptatriene ring to single bonds, forming cycloheptane derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological processes and as potential pharmaceutical agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its reactive double bonds and aromatic ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the 4-ethenylphenyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
53151-95-4 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
7-(4-ethenylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H14/c1-2-13-9-11-15(12-10-13)14-7-5-3-4-6-8-14/h2-12,14H,1H2 |
InChI-Schlüssel |
DEIICIJDGIRPER-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2C=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



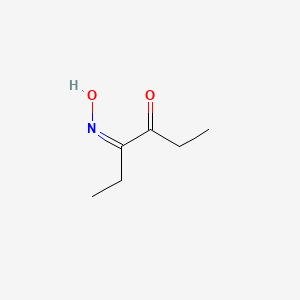
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
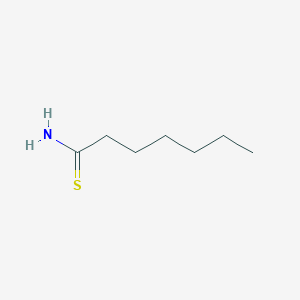
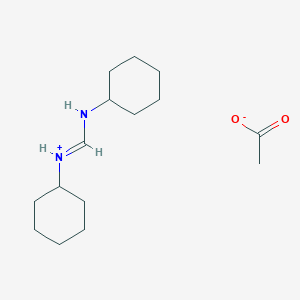

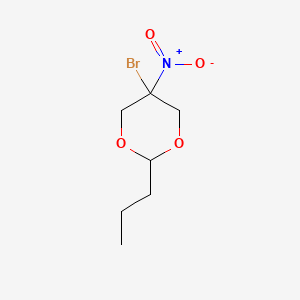
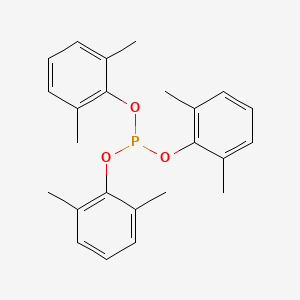
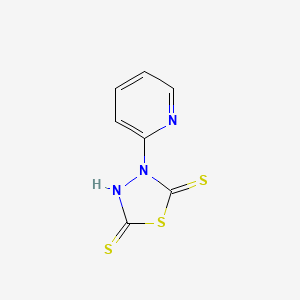
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
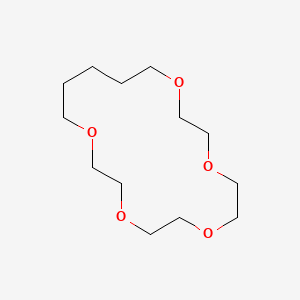
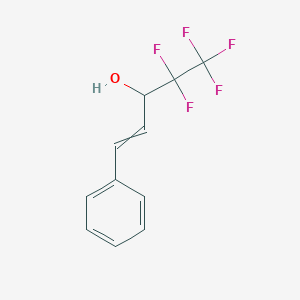
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
